molecular formula C10H11Cl2N B1309401 Cyclopropyl-(2,6-dichloro-benzyl)-amine CAS No. 892569-22-1

Cyclopropyl-(2,6-dichloro-benzyl)-amine

Cat. No.: B1309401
CAS No.: 892569-22-1
M. Wt: 216.1 g/mol
InChI Key: PLCNQJSZKJXSMQ-UHFFFAOYSA-N
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Description

Cyclopropyl-(2,6-dichloro-benzyl)-amine is a chemical compound with the molecular formula C10H11Cl2N and a molecular weight of 216.1 g/mol . This compound is characterized by the presence of a cyclopropane ring attached to an amine group, which is further connected to a 2,6-dichlorophenyl group. It is primarily used in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-(2,6-dichloro-benzyl)-amine typically involves the reaction of 2,6-dichlorobenzyl chloride with cyclopropylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-(2,6-dichloro-benzyl)-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclopropyl-(2,6-dichloro-benzyl)-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Cyclopropyl-(2,6-dichloro-benzyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Cyclopropyl-(2,6-dichloro-benzyl)-amine can be compared with other similar compounds, such as:

  • N-[(2,4-dichlorophenyl)methyl]cyclopropanamine
  • N-[(2,6-difluorophenyl)methyl]cyclopropanamine
  • N-[(2,6-dichlorophenyl)methyl]cyclobutanamine

These compounds share structural similarities but differ in their chemical properties and biological activities. This compound is unique due to its specific substitution pattern and the presence of the cyclopropane ring, which imparts distinct reactivity and biological effects .

Properties

IUPAC Name

N-[(2,6-dichlorophenyl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2N/c11-9-2-1-3-10(12)8(9)6-13-7-4-5-7/h1-3,7,13H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLCNQJSZKJXSMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70405967
Record name N-[(2,6-dichlorophenyl)methyl]cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892569-22-1
Record name N-[(2,6-dichlorophenyl)methyl]cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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